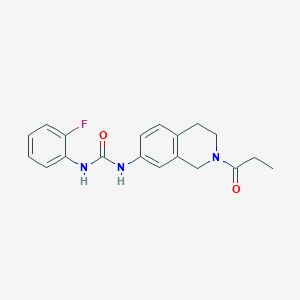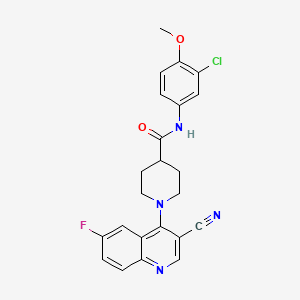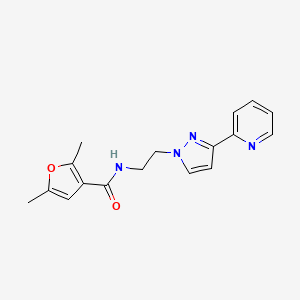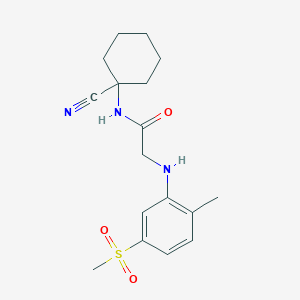![molecular formula C22H28N6O3 B2956140 2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide CAS No. 887864-23-5](/img/structure/B2956140.png)
2-(9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide is an organic compound with the formula CH3CONH2. It is the simplest amide derived from acetic acid . It is a colorless solid, which melts near room temperature and has a faint odor .
Synthesis Analysis
In chemical laboratories, acetamide can be produced by dehydration of ammonium acetate . The reaction is as follows:[NH4][CH3CO2] → CH3C(O)NH2 + H2O Chemical Reactions Analysis
The chemical reactions a compound undergoes largely depend on its functional groups. Acetamide, for example, can participate in typical amide reactions .Physical And Chemical Properties Analysis
Acetamide has a molecular weight of 59.068 g/mol, a density of 1.159 g/cm3, a boiling point of 221.2 °C, and a melting point of 79 to 81 °C .Applications De Recherche Scientifique
Radiosynthesis and Imaging Applications
The compound is explored within the context of positron emission tomography (PET) imaging. A study by Dollé et al. (2008) discusses the radiosynthesis of [18F]PBR111, a selective radioligand derived from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, showcasing the potential for imaging translocator protein (18 kDa) with PET. This research emphasizes the compound's utility in diagnostic imaging and its contribution to understanding neurological conditions through in vivo visualization techniques. (Dollé et al., 2008).
Antimicrobial Activity
Studies have investigated the antimicrobial properties of related compounds. Bondock et al. (2008) synthesized new heterocycles incorporating antipyrine moiety, evaluating their antimicrobial agents. This research demonstrates the compound's role in developing new antimicrobial agents, highlighting its potential in addressing drug-resistant bacterial and fungal infections. (Bondock et al., 2008).
Green Chemistry in Drug Design
The application of green chemistry principles in drug design and discovery is exemplified by the synthesis of analgesic and antipyretic compounds. Reddy et al. (2014) present an environmentally friendly synthesis approach for derivatives related to paracetamol, indicating the compound's relevance in developing sustainable pharmaceuticals. (Reddy et al., 2014).
Molecular Imaging in Neurology
Yui et al. (2010) evaluated two 18F-labeled PET ligands for imaging translocator protein (18 kDa) in the brain, underscoring the compound's utility in neuroimaging and its potential for investigating neurological diseases and injuries through molecular imaging techniques. (Yui et al., 2010).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-[9-(4-butylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O3/c1-4-5-6-15-7-9-16(10-8-15)26-11-14(2)12-27-18-19(24-21(26)27)25(3)22(31)28(20(18)30)13-17(23)29/h7-10,14H,4-6,11-13H2,1-3H3,(H2,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQKYVBBLXOCGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl N-[(4-amino-6-methoxy-1,3,5-triazin-2-yl)methyl]carbamate](/img/structure/B2956062.png)
![N-(2-chlorobenzyl)-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2956063.png)

![4-amino-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2(1H)-pyrimidinone](/img/structure/B2956066.png)


![[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2956072.png)

![N-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2956074.png)



![N-(2-methoxyphenyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2956080.png)